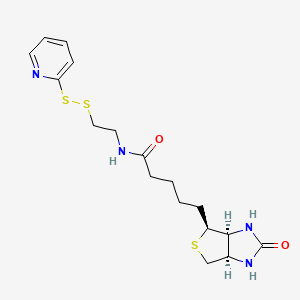

Biotin-C2-S-S-pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23)/t12-,13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOROISBURONW-XEZPLFJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Biotin-C2-S-S-pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C2-S-S-pyridine is a versatile biochemical tool primarily utilized in bioconjugation and drug delivery applications. Its unique tripartite structure, consisting of a biotin (B1667282) moiety, a C2 ethyl spacer, and a pyridyl disulfide group, enables the reversible linkage of molecules to thiol-containing targets. This guide provides a comprehensive overview of the core mechanism of this compound, detailing its chemical properties, reaction kinetics, and practical applications, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound, systematically named 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide, is a cleavable linker molecule.[1] Its structure combines the high-affinity binding of biotin to avidin (B1170675) and streptavidin with the thiol-reactivity of the pyridyl disulfide group. The disulfide bond within the linker is susceptible to cleavage by reducing agents, allowing for the controlled release of conjugated molecules.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₄O₂S₃ | [1] |

| Molecular Weight | 412.6 g/mol | [1] |

| Spacer Arm Length | Not explicitly defined, but contains a C2 ethyl spacer | |

| Reactivity | Thiol-reactive | [2] |

| Cleavability | Cleavable by reducing agents | [3][4] |

The Core Mechanism: Thiol-Disulfide Exchange

The fundamental mechanism of this compound lies in the thiol-disulfide exchange reaction between its pyridyl disulfide group and a free sulfhydryl group (thiol) on a target molecule, such as a cysteine residue in a protein. This reaction results in the formation of a new, stable disulfide bond between the biotin linker and the target molecule, with the concomitant release of pyridine-2-thione.[2]

The progress of this reaction can be conveniently monitored by spectrophotometry, as the released pyridine-2-thione has a distinct absorbance maximum at approximately 343 nm.[5] The reaction is typically rapid, with the exchange often reaching a pseudo-plateau within the first 10 minutes.[6]

Cleavage of the Disulfide Bond

The newly formed disulfide bond is stable under physiological conditions but can be readily cleaved in a reducing environment. This is a crucial feature for applications such as intracellular drug delivery, where the higher concentration of reducing agents like glutathione (B108866) (GSH) inside cells triggers the release of the conjugated molecule.[7] Other reducing agents, such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can also be used to cleave the disulfide bond in vitro.[8]

Quantitative Data

Reaction Kinetics

| Reactants | pH | Second-Order Rate Constant (k) | Source |

| Pyridyl disulfide derivative + Thiol (general) | 7.0 | 0.1 - 10 M⁻¹s⁻¹ | |

| Nitric Oxide + Glutathione | 7.4 | 0.080 ± 0.008 M⁻¹s⁻¹ |

Avidin/Streptavidin-Biotin Binding Affinity

The biotin moiety of the linker exhibits an exceptionally high affinity for avidin and streptavidin, which is fundamental to its use in affinity purification and detection systems.

| Binding Pair | Dissociation Constant (Kd) | Source |

| Avidin-Biotin | ~10⁻¹⁵ M | |

| Streptavidin-Biotin | 10⁻¹³ - 10⁻¹⁶ M |

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol outlines the general steps for labeling a protein with this compound.

-

Protein Preparation:

-

If the protein of interest does not have a free thiol group, one can be introduced by reducing existing disulfide bonds.

-

Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2-8.0).

-

Add a reducing agent such as TCEP to a final concentration of 5-10 mM.

-

Incubate for 30-60 minutes at room temperature.

-

Remove the reducing agent using a desalting column.

-

-

Biotinylation Reaction:

-

Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

-

Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the Biotinylated Protein:

-

Remove the excess, unreacted this compound using a desalting column or dialysis.

-

The purified biotinylated protein can be stored at -20°C or -80°C.

-

Protocol for Affinity Purification of a Biotinylated Protein

This protocol describes the capture of a biotinylated protein using streptavidin-agarose beads and its subsequent elution via disulfide bond cleavage.

-

Binding to Streptavidin Resin:

-

Equilibrate the streptavidin-agarose resin with a binding buffer (e.g., PBS, pH 7.4).

-

Add the solution containing the biotinylated protein to the equilibrated resin.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

Wash the resin several times with the binding buffer to remove non-specifically bound proteins.

-

-

Elution of the Captured Protein:

-

Prepare an elution buffer containing a reducing agent (e.g., 50-100 mM DTT or TCEP in PBS).

-

Add the elution buffer to the resin and incubate for 30-60 minutes at room temperature with gentle agitation.

-

Collect the eluate containing the released protein. The protein will now have a free thiol group at the site of biotinylation.

-

Visualizations

Mechanism of Thiol-Disulfide Exchange

Caption: Thiol-disulfide exchange reaction of this compound.

Experimental Workflow for Targeted Drug Delivery

Caption: Workflow of an antibody-drug conjugate using a cleavable linker.

HER2 Signaling Pathway Targeted by an Antibody-Drug Conjugate

Caption: Inhibition of HER2 signaling by an antibody-drug conjugate.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and the life sciences. Its core mechanism, the reversible thiol-disulfide exchange, allows for the specific and cleavable conjugation of molecules to proteins and other thiol-containing targets. The high affinity of the biotin moiety provides a robust handle for purification and detection. Understanding the quantitative aspects of its reactivity and the detailed experimental procedures for its use is crucial for the successful design and execution of experiments in targeted drug delivery, proteomics, and other advanced biochemical applications.

References

- 1. biotin-hpdp.com [biotin-hpdp.com]

- 2. ClinPGx [clinpgx.org]

- 3. Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its d,l-polylactide microparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of the reaction between nitric oxide and glutathione: implications for thiol depletion in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Biotin-C2-S-S-pyridine: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C2-S-S-pyridine is a specialized chemical linker molecule integral to the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its structure incorporates three key functional components: a biotin (B1667282) moiety for affinity-based applications, a cleavable disulfide bond, and a terminal pyridine (B92270) group for conjugation. This guide provides a comprehensive overview of its chemical structure, properties, and its application in the design of ADCs.

Chemical Structure and Properties

This compound, systematically named 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide, is a heterobifunctional crosslinker.[1] The "C2" designation refers to the two-carbon ethylenediamine (B42938) spacer that connects the biotinyl group to the disulfide moiety. The disulfide bond is a critical feature, designed to be stable in the systemic circulation but susceptible to cleavage in the reducing intracellular environment of target cells.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄N₄O₂S₃ | [1] |

| Molecular Weight | 412.6 g/mol | [1] |

| IUPAC Name | 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | [1] |

| CAS Number | 112247-65-1 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 177-183 ºC | [3] |

Mechanism of Action in Antibody-Drug Conjugates

The strategic design of this compound allows for its effective use as a cleavable linker in ADCs. The pyridine group provides a reactive handle for conjugation to a cytotoxic payload, while the biotin can be used for purification or detection, though in the context of ADCs, the primary function of the main chain is to link the antibody to the drug. The critical disulfide bond is engineered to maintain the integrity of the ADC in the bloodstream, minimizing off-target toxicity. Upon internalization of the ADC into a target cancer cell, the higher intracellular concentration of reducing agents, such as glutathione, cleaves the disulfide bond, releasing the cytotoxic payload in its active form.[2][4]

Caption: Logical workflow of an ADC with a cleavable disulfide linker.

Experimental Protocols

General Protocol for Antibody Conjugation

This protocol outlines a general method for conjugating a thiol-containing payload to an antibody using a linker like this compound, which would first be reacted with the payload. For the purpose of this guide, we will describe a more common scenario where a maleimide-functionalized antibody is conjugated with a thiol-containing drug, a process for which this compound would be a component of the drug-linker complex. A more direct application involves the reaction of the pyridyl disulfide with a free thiol on a partially reduced antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent (e.g., TCEP)

-

Drug-linker conjugate featuring a reactive group (e.g., maleimide)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: The mAb is partially reduced to expose free thiol groups in the hinge region. This is typically achieved by incubation with a controlled amount of a reducing agent like TCEP at 37°C for 1-2 hours.

-

Conjugation: The drug-linker conjugate is added to the reduced mAb solution. The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.

-

Quenching: The conjugation reaction is stopped by adding a quenching reagent that reacts with any unreacted maleimide (B117702) groups.

-

Purification: The resulting ADC is purified from unconjugated drug-linker and other reaction components using a method such as size-exclusion chromatography.

Characterization of Antibody-Drug Conjugates

The resulting ADC should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

| Technique | Purpose |

| Hydrophobic Interaction Chromatography (HIC) | To determine the DAR and the distribution of different drug-loaded species. |

| Size-Exclusion Chromatography (SEC) | To assess the level of aggregation and fragmentation of the ADC. |

| Mass Spectrometry (MS) | To confirm the identity and integrity of the ADC and to determine the DAR. |

| UV-Vis Spectroscopy | To determine the concentration of the antibody and the conjugated drug. |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of an antibody-drug conjugate utilizing a cleavable linker.

Caption: General experimental workflow for ADC synthesis and characterization.

Conclusion

This compound is a valuable tool in the field of bioconjugation and drug development. Its well-defined structure, incorporating a cleavable disulfide linkage, allows for the creation of antibody-drug conjugates that are stable in circulation and can effectively release their cytotoxic payload within the target cell. While detailed proprietary experimental data for this specific linker is not widely published, the principles of its application are well-established within the broader context of ADC development. The methodologies and workflows described in this guide provide a solid foundation for researchers and scientists working to design and synthesize the next generation of targeted cancer therapies.

References

An In-Depth Technical Guide to the Synthesis of Biotin-C2-S-S-Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Biotin-C2-S-S-pyridine, a crucial reagent in bioconjugation and drug delivery applications. This document outlines the synthetic strategy, experimental protocols, and quantitative data associated with the production of this versatile molecule. For clarity, it is important to note that while the requested compound specifies a "C2" spacer, the most commonly synthesized and commercially available analogue is Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), which incorporates a longer C6 alkyl spacer for enhanced flexibility and reduced steric hindrance. This guide will focus on the synthesis of this more prevalent C6 analogue.

The synthesis of Biotin-HPDP is a two-step process that begins with the preparation of an amine-functionalized biotin (B1667282) derivative, followed by its conjugation to a pyridyldithio-containing moiety.

I. Synthesis Pathway Overview

The overall synthetic scheme involves two key transformations:

-

Amidation of Biotin: An activated form of biotin, typically Biotin-NHS (N-Hydroxysuccinimide ester), is reacted with a diamine spacer. To favor the formation of the mono-biotinylated product, a large excess of the diamine is used. In this guide, 1,6-diaminohexane is used as the spacer.

-

Conjugation with SPDP: The resulting amino-functionalized biotin is then reacted with N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a heterobifunctional crosslinker. This step introduces the pyridyldithio group, which can subsequently react with free thiols on proteins or other molecules.

II. Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Biotin-HPDP.

| Step | Reactants | Product | Molecular Weight ( g/mol ) | Typical Yield | Purity |

| 1 | Biotin-NHS, 1,6-Diaminohexane | N-(6-aminohexyl)biotinamide | 356.52 | >90% | >95% |

| 2 | N-(6-aminohexyl)biotinamide, SPDP | Biotin-HPDP | 539.78 | >85% | >95% |

III. Experimental Protocols

Step 1: Synthesis of N-(6-aminohexyl)biotinamide

This procedure details the synthesis of the amine-functionalized biotin intermediate.

Materials:

-

Biotin-N-hydroxysuccinimide ester (Biotin-NHS)

-

1,6-Diaminohexane

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Methanol (B129727) (MeOH)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Biotin-NHS (1 equivalent) in anhydrous DMF.

-

Addition of Diamine: In a separate flask, dissolve 1,6-diaminohexane (10 equivalents) in anhydrous DMF. Add triethylamine (2 equivalents) to this solution.

-

Reaction: Slowly add the Biotin-NHS solution to the stirred solution of 1,6-diaminohexane at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (e.g., 9:1 v/v) with ninhydrin (B49086) staining to visualize the amine-containing compounds.

-

Work-up: After the reaction is complete, the DMF is removed under reduced pressure. The residue is then triturated with diethyl ether to precipitate the product and remove excess diamine.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield N-(6-aminohexyl)biotinamide as a white solid.

Step 2: Synthesis of Biotin-HPDP (Biotin-C6-S-S-Pyridine)

This procedure describes the final step in the synthesis of Biotin-HPDP.

Materials:

-

N-(6-aminohexyl)biotinamide

-

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

Procedure:

-

Reaction Setup: Dissolve N-(6-aminohexyl)biotinamide (1 equivalent) and SPDP (1.1 equivalents) in anhydrous DMF.

-

Reaction: Add triethylamine (1.2 equivalents) to the solution and stir the reaction mixture at room temperature overnight under an inert atmosphere.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the starting amine.

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is purified by silica gel chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford Biotin-HPDP as a white solid.

IV. Visualization of the Synthesis Pathway

The following diagrams illustrate the chemical reactions and the overall workflow of the Biotin-HPDP synthesis.

Caption: Chemical synthesis pathway of Biotin-HPDP.

Caption: Experimental workflow for Biotin-HPDP synthesis.

This guide provides a comprehensive framework for the synthesis of Biotin-HPDP. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available analytical instrumentation. Proper characterization of the intermediates and the final product is essential to ensure the quality and reliability of the synthesized reagent for downstream applications.

Biotin-C2-S-S-Pyridine: A Technical Guide to its Properties, Stability, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C2-S-S-pyridine is a heterobifunctional, cleavable crosslinker that has emerged as a valuable tool in the field of bioconjugation and drug delivery. Its unique structure, incorporating a biotin (B1667282) moiety for high-affinity binding to streptavidin, a disulfide bond for controlled cleavage, and a pyridyl disulfide group for thiol-specific conjugation, enables the development of sophisticated bioconjugates, particularly antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the core properties, stability characteristics, and experimental applications of this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and application.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₄O₂S₃ | [1] |

| Molecular Weight | 412.59 g/mol | [1] |

| IUPAC Name | 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | [1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions. | |

| Storage | Store at -20°C for long-term stability. |

Stability Profile

The stability of the disulfide bond within the this compound linker is a critical parameter that dictates its utility in various applications.

pH and Reductant Sensitivity: The disulfide bond is relatively stable under physiological conditions (pH 7.4) in the absence of reducing agents, which is crucial for in vivo applications where the linker must remain intact in the bloodstream.[2] However, the bond is readily cleaved in the presence of reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavage is often more efficient at slightly alkaline pH, which facilitates the thiol-disulfide exchange reaction.[3] The intracellular environment, with its higher concentration of glutathione, provides a natural mechanism for the cleavage of such disulfide linkers, enabling the release of conjugated payloads within target cells.[2]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not widely published in a single source, a plausible synthetic route can be constructed based on established bioconjugation chemistries. The synthesis would likely involve a multi-step process:

-

Activation of Biotin: Biotin is first activated at its carboxylic acid group, typically by converting it to an N-hydroxysuccinimide (NHS) ester. This is a common strategy to make the carboxyl group reactive towards primary amines.[5]

-

Introduction of the C2 Spacer and Amine: The activated biotin (Biotin-NHS) is then reacted with a diamine spacer, such as ethylenediamine, to introduce a short two-carbon (C2) linker with a terminal primary amine.

-

Introduction of the Pyridyl Disulfide Moiety: The terminal amine of the biotin-C2-amine intermediate is then reacted with a reagent containing a pyridyl disulfide group and a reactive moiety for amines, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). This final step couples the pyridyl disulfide functionality to the biotin through the C2 linker.

Bioconjugation to Thiol-Containing Molecules (e.g., Antibodies)

The pyridyl disulfide group of this compound reacts specifically with free sulfhydryl (thiol) groups to form a new disulfide bond. This is the basis for its use in conjugating to proteins, such as antibodies, that have available cysteine residues.

Materials:

-

Antibody or other thiol-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

This compound dissolved in an organic solvent (e.g., DMSO).

-

Reducing agent (optional, for reducing native disulfides in the antibody), e.g., TCEP.

-

Desalting column for purification.

Protocol:

-

(Optional) Antibody Reduction: If the antibody does not have free thiols, its native interchain disulfide bonds can be partially reduced to generate reactive cysteine residues. Incubate the antibody with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Purification of Reduced Antibody: Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with a degassed, amine-free buffer.

-

Conjugation Reaction: Add a 10-20 fold molar excess of this compound (dissolved in DMSO) to the reduced and purified antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

-

Purification of the Conjugate: Remove excess, unreacted this compound using a desalting column or dialysis. The resulting conjugate is now ready for use.

Cleavage of the Disulfide Bond

The disulfide bond in the this compound linker can be cleaved to release the conjugated molecule from the biotin moiety.

Materials:

-

Biotinylated conjugate.

-

Cleavage buffer containing a reducing agent (e.g., 10-50 mM DTT or TCEP in PBS, pH 7.4-8.0).

Protocol:

-

Incubation: Incubate the biotinylated conjugate in the cleavage buffer. The time and temperature of incubation can be optimized, but typically 30-60 minutes at 37°C is sufficient for complete cleavage.

-

Separation: The released molecule can then be separated from the biotin-linker fragment and any streptavidin affinity matrix by methods such as size-exclusion chromatography or centrifugation if beads are used.

Visualizing Workflows and Mechanisms

To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict key experimental workflows and chemical reactions.

Caption: Experimental workflow for antibody-drug conjugation and targeted delivery.

Caption: Thiol-disulfide exchange reaction for bioconjugation.

Caption: Cleavage of the disulfide bond by a reducing agent.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and various life science fields. Its well-defined chemical properties, particularly the cleavable disulfide linker, allow for the creation of sophisticated bioconjugates for applications ranging from affinity purification to targeted drug delivery. Understanding its stability profile and employing optimized experimental protocols are key to successfully harnessing the full potential of this valuable reagent. This guide provides a foundational understanding to aid in the design and execution of experiments utilizing this compound.

References

- 1. This compound | C17H24N4O2S3 | CID 3700991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

An In-depth Technical Guide to Cleavable Disulfide Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, mechanisms, and applications of cleavable disulfide linkers. These linkers are critical components in the design of advanced bioconjugates, particularly antibody-drug conjugates (ADCs), enabling the targeted release of therapeutic payloads.

Core Principles of Disulfide Linker Chemistry

Disulfide linkers are characterized by the presence of a disulfide bond (-S-S-), a covalent linkage formed between two thiol groups. A key feature of disulfide linkers is their conditional stability; they are designed to be stable in the physiological conditions of the bloodstream but are readily cleaved in the reducing environment of the intracellular space. This selective cleavage is fundamental to their function in targeted drug delivery.[1][2][]

The primary mechanism for the cleavage of disulfide bonds in a biological context is thiol-disulfide exchange . This is a redox reaction where a free thiol group attacks one of the sulfur atoms of the disulfide bond.[4]

The Thiol-Disulfide Exchange Mechanism

The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular space.[] The concentration of glutathione is approximately 1-10 mM inside the cell, whereas in the blood plasma, it is in the micromolar range.[] This concentration gradient is the primary driver for the selective cleavage of disulfide linkers within target cells.

The thiol-disulfide exchange reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'-S-S-R''). This forms a transient, unstable intermediate which then resolves by the departure of a new thiolate anion.[4]

References

An In-depth Technical Guide to Cleavable ADC Linkers for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's safety and efficacy. Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[1][2] This technical guide provides a comprehensive overview of the core types of cleavable ADC linkers, their mechanisms of action, quantitative comparisons, and detailed experimental protocols for their evaluation.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly classified into three main categories based on their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be cleaved by enzymes, primarily cathepsins, which are lysosomal proteases often overexpressed in tumor cells.[3] The most common protease-sensitive linker is based on the dipeptide valine-citrulline (Val-Cit).[3]

Mechanism of Action:

-

Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis.[4]

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.[4]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues.[5]

-

Self-Immolation and Payload Release: This cleavage event triggers a spontaneous 1,6-elimination reaction through a p-aminobenzyloxycarbonyl (PABC) spacer, leading to the traceless release of the unmodified, active cytotoxic payload.

Caption: Mechanism of Protease-Sensitive Linker Cleavage

pH-Sensitive Linkers

pH-sensitive, or acid-labile, linkers exploit the lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (~7.4).[6][7] Hydrazone linkers are the most common type of pH-sensitive linker.[]

Mechanism of Action:

-

Internalization and Trafficking: Similar to protease-sensitive linkers, the ADC is internalized and trafficked to endosomes and lysosomes.

-

Acid-Catalyzed Hydrolysis: The acidic environment within these compartments catalyzes the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic payload.[]

Caption: Mechanism of pH-Sensitive Linker Cleavage

Glutathione-Sensitive Linkers

Glutathione-sensitive linkers utilize the significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, in the cytoplasm of tumor cells (1-10 mM) compared to the bloodstream (~5 µM).[] These linkers typically contain a disulfide bond.

Mechanism of Action:

-

Internalization: The ADC is internalized into the tumor cell.

-

Reduction: In the reducing environment of the cytoplasm, the disulfide bond is cleaved by glutathione, releasing the payload.[] The stability of disulfide linkers can be enhanced by introducing steric hindrance around the disulfide bond to prevent premature reduction.[10]

Caption: Mechanism of Glutathione-Sensitive Linker Cleavage

Quantitative Comparison of Cleavable Linkers

The choice of a cleavable linker significantly impacts the pharmacokinetic properties and therapeutic efficacy of an ADC. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: Stability of Cleavable Linkers in Plasma

| Linker Type | Specific Linker | Half-life in Human Plasma | Key Findings | Reference(s) |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterases. | [7][11] |

| Protease-Sensitive | Valine-Alanine (Val-Ala) | Stable | High stability in human plasma and improved stability in mouse plasma compared to Val-Cit. | [11] |

| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation. | [7][11] |

| pH-Sensitive | Silyl Ether | > 7 days | More stable in plasma compared to hydrazone linkers. | [12] |

| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by steric hindrance. | [11] |

| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Greater stability and efficacy in vivo compared to some peptide linkers. | [11] |

| Enzyme-Sensitive (Other) | Sulfatase-cleavable | High (> 7 days in mouse plasma) | Demonstrates high plasma stability. | [13] |

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

| Linker Type | Payload | Target Cell Line | IC50 (pM) | Key Findings | Reference(s) |

| Protease-Sensitive (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 14.3 | Potent in vitro activity. | [13] |

| Protease-Sensitive (Val-Ala) | MMAE | HER2+ | - | Comparable in vitro activity to Val-Cit. | [11] |

| pH-Sensitive (Hydrazone) | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons. | [11] |

| Enzyme-Sensitive (β-Galactosidase-cleavable) | MMAE | HER2+ (SK-BR-3) | 8.8 | Demonstrated higher in vitro potency compared to a Val-Cit ADC. | [13] |

| Enzyme-Sensitive (Sulfatase-cleavable) | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC. | [13] |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented are for comparative purposes.

Detailed Experimental Protocols

Accurate and reproducible evaluation of cleavable linkers is fundamental to ADC development. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

-

Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at a pre-determined optimal density and incubate overnight.[3]

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add to the respective wells and incubate for a period determined by the cell doubling time (typically 72-120 hours).[3]

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.[3]

-

Solubilization (MTT only): If using MTT, add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[3]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.[3]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Procedure:

-

Incubation: Incubate the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[4]

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[4]

-

ADC Isolation: Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A or G magnetic beads).[4]

-

Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss. The supernatant can also be analyzed to quantify the amount of released free payload.[4]

Cathepsin B-Mediated Linker Cleavage Assay

Objective: To specifically assess the cleavage of a protease-sensitive linker by Cathepsin B.

Procedure:

-

Reagent Preparation: Prepare an assay buffer (e.g., 25 mM MES, pH 5.0) and an activation buffer containing DTT. Reconstitute recombinant human Cathepsin B in the activation buffer.[14]

-

Enzyme Activation: Incubate the Cathepsin B solution at room temperature for 15 minutes.[14]

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the assay buffer.[15]

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution.[15]

-

Time Points: At designated time points, withdraw an aliquot and stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation).[5]

-

Analysis: Analyze the samples by LC-MS to quantify the amount of cleaved payload and remaining intact ADC.[15]

Signaling Pathways and Experimental Workflows

Understanding the intracellular journey of an ADC is crucial for optimizing its design.

ADC Internalization and Trafficking Pathway

ADCs are primarily internalized through clathrin-mediated endocytosis.[16][17] This process involves the recruitment of adaptor proteins and clathrin to the plasma membrane, forming clathrin-coated pits that invaginate and pinch off to form vesicles. These vesicles then traffic through the endosomal-lysosomal pathway. Rab GTPases, such as Rab5 and Rab7, are key regulators of this trafficking process, directing the transport of endosomes and their maturation into lysosomes.[18][19]

Caption: ADC Internalization and Intracellular Trafficking

General Experimental Workflow for ADC Evaluation

A systematic approach is essential for the preclinical evaluation of ADCs with cleavable linkers.

Caption: Experimental Workflow for ADC Evaluation

The selection and design of a cleavable linker are paramount to the success of an ADC. A thorough understanding of the different cleavage mechanisms, coupled with rigorous quantitative analysis and detailed experimental validation, is essential for developing safe and effective targeted cancer therapies. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of cleavable ADC linkers and to make informed decisions in the design and evaluation of next-generation ADCs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. books.rsc.org [books.rsc.org]

- 10. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. benchchem.com [benchchem.com]

- 12. The evolving landscape of antibody-drug conjugates (ADCs) for treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. The mechanisms of HER2 targeted ADCs are dependent on Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The interrelated roles of RAB family proteins in the advancement of neoplastic growth - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Biotin-C2-S-S-pyridine: A Cleavable Biotinylation Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-C2-S-S-pyridine, a crucial reagent in modern bioconjugation and proteomics. This document details its chemical properties, a comprehensive experimental protocol for its application in protein labeling and purification, and a logical workflow for its use.

Core Properties of this compound

This compound is a thiol-reactive biotinylation reagent that enables the covalent attachment of a biotin (B1667282) moiety to proteins, peptides, and other molecules containing free sulfhydryl groups. A key feature of this reagent is the disulfide bond within its spacer arm, which allows for the cleavage of the biotin tag under reducing conditions. This characteristic is highly advantageous for applications requiring the gentle elution and recovery of target proteins after affinity purification. The pyridine (B92270) disulfide group reacts specifically with free sulfhydryl groups to form a stable disulfide linkage.

Below is a summary of the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C17H24N4O2S3 | [1] |

| Molecular Weight | 412.59 g/mol | [2][3] |

| Alternate Name | (+)-Biotin-PDA | [1] |

| CAS Number | 112247-65-1 | [2][3] |

Experimental Protocol: Protein Biotinylation and Affinity Purification

This section provides a detailed methodology for the biotinylation of a protein with free sulfhydryl groups using this compound, followed by affinity purification on streptavidin-conjugated beads and subsequent elution via disulfide bond cleavage.

Materials:

-

This compound

-

Protein with accessible sulfhydryl groups (e.g., a cysteine-containing peptide or a protein with reduced cysteines)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Streptavidin-agarose beads or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., PBS containing 50 mM Dithiothreitol (DTT) or 100 mM 2-Mercaptoethanol)

-

Desalting column

Procedure:

-

Preparation of Protein Sample:

-

Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

If the protein's sulfhydryl groups are oxidized, they may need to be reduced prior to biotinylation using a reducing agent like DTT. If a reducing agent is used, it must be removed (e.g., via a desalting column) before adding the this compound.

-

-

Preparation of this compound Solution:

-

Immediately before use, dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching buffer containing a small molecule with a free sulfhydryl group (e.g., 2-Mercaptoethanol or DTT) to a final concentration of 10-20 mM.

-

Alternatively, the reaction can be stopped by removing the excess, unreacted this compound using a desalting column.

-

-

Affinity Purification of Biotinylated Protein:

-

Equilibrate the streptavidin beads by washing them three times with Wash Buffer.

-

Add the biotinylation reaction mixture to the equilibrated streptavidin beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

-

-

Elution of the Target Protein:

-

To release the bound protein, add the Elution Buffer containing a reducing agent (e.g., 50 mM DTT) to the beads.

-

Incubate for 30-60 minutes at room temperature with occasional vortexing. The reducing agent will cleave the disulfide bond in the linker, releasing the protein from the biotin tag, which remains bound to the streptavidin beads.

-

Pellet the beads by centrifugation and carefully collect the supernatant containing the purified protein.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for protein labeling, purification, and elution using this compound.

References

The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This powerful synergy allows for the selective delivery of highly toxic payloads directly to tumor cells, thereby minimizing systemic exposure and associated toxicities. This technical guide provides an in-depth exploration of the core principles governing ADC development, from fundamental design concepts to preclinical evaluation.

Core Principles of Antibody-Drug Conjugate Design

At its core, an ADC is a tripartite molecule comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that connects the two. The successful development of an ADC hinges on the careful selection and optimization of each of these components to achieve a therapeutic agent with a wide therapeutic window.

The Monoclonal Antibody: The Guiding Missile

The monoclonal antibody serves as the targeting moiety, responsible for selectively recognizing and binding to a specific tumor-associated antigen (TAA) on the surface of cancer cells.[1] Key considerations for selecting an appropriate antibody include:

-

Target Antigen Specificity and Expression: The ideal target antigen should be highly and homogenously expressed on the surface of tumor cells with minimal or no expression on healthy tissues.[1] This differential expression is critical for minimizing off-target toxicity.

-

Internalization: Upon binding to its target antigen, the ADC-antigen complex must be efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis.[2] This process sequesters the ADC within the cell, allowing for the subsequent release of the cytotoxic payload.

-

Immunogenicity: The antibody should have low immunogenicity to prevent the development of an anti-drug antibody (ADA) response, which can lead to rapid clearance and reduced efficacy. Humanized or fully human antibodies are generally preferred.[3]

The Cytotoxic Payload: The Warhead

The payload is the pharmacologically active component of the ADC, responsible for inducing cancer cell death. These are highly potent molecules that are often too toxic to be administered systemically as standalone agents. Payloads can be broadly categorized based on their mechanism of action:

-

Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

-

DNA-Damaging Agents: This class includes molecules like calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs) that bind to DNA, causing strand breaks and triggering cell death.[4]

-

Topoisomerase Inhibitors: Payloads such as SN-38 and deruxtecan (B607063) (Dxd) inhibit topoisomerase I, an enzyme essential for DNA replication and repair, leading to lethal DNA damage.[4]

The choice of payload is dictated by its potency (typically active at sub-nanomolar concentrations), stability, and amenability to linker conjugation.[4]

The Linker: The Crucial Connection

The linker is a critical component that covalently attaches the payload to the antibody. Its design is pivotal in determining the overall stability, efficacy, and safety of the ADC.[5] Linkers can be classified into two main categories:

-

Cleavable Linkers: These linkers are designed to be stable in the systemic circulation but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell.[6] Cleavage mechanisms include:

-

Protease-cleavable: Contain peptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like cathepsin B.[7]

-

pH-sensitive: Incorporate acid-labile groups (e.g., hydrazones) that hydrolyze in the acidic environment of endosomes and lysosomes.[7]

-

Glutathione-sensitive: Utilize disulfide bonds that are reduced in the high-glutathione environment of the cytoplasm.[6]

-

-

Non-cleavable Linkers: These linkers form a stable bond with the antibody and payload. The payload is released only after the complete lysosomal degradation of the antibody.[6] This approach generally results in higher plasma stability and reduced off-target toxicity.[7]

The choice of linker technology significantly impacts the ADC's pharmacokinetic profile and its ability to induce a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[8]

Mechanism of Action: A Stepwise Journey to Cell Death

The therapeutic effect of an ADC is achieved through a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

References

- 1. Using Radiolabeling Techniques to Improve ADC Pharmacokinetic Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. susupport.com [susupport.com]

- 5. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]

- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

Solubility Profile of Biotin-C2-S-S-pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-C2-S-S-pyridine, a crucial cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Understanding the solubility of this reagent is paramount for the successful preparation of stock solutions, reaction mixtures, and final ADC formulations. This document outlines qualitative and semi-quantitative solubility data, detailed protocols for dissolution, and a visual representation of its application in ADC development.

Core Solubility Data

Precise quantitative solubility data for this compound in a range of solvents is not extensively published. However, based on available product information and the physicochemical properties of its constituent parts (biotin and a pyridine-disulfide moiety), a general solubility profile can be determined. The compound is a relatively complex organic molecule with both polar (biotin) and non-polar (pyridine and linker) regions, influencing its behavior in different solvents.

The following table summarizes the known solubility characteristics of this compound. It is important to note that these are primarily qualitative or based on concentrations used in typical laboratory protocols. Empirical testing is always recommended for specific applications.

| Solvent | Solubility Profile | Observations and Recommendations |

| Dimethyl Sulfoxide (DMSO) | Soluble | This is the most commonly recommended solvent for preparing stock solutions of this compound.[1] Concentrations of at least 25 mg/mL have been reported in the preparation of formulations for in vivo studies.[1] For general lab use, preparing stock solutions in the range of 1-10 mM is also common.[1] |

| Dimethylformamide (DMF) | Likely Soluble | DMF is often suggested as an alternative to DMSO for similar compounds.[1] It is a polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Water | Low to Sparingly Soluble | While the biotin (B1667282) portion of the molecule has some water solubility, the entire construct is expected to have limited solubility in aqueous buffers.[1] Direct dissolution in water is not recommended for creating concentrated stock solutions. |

| Ethanol | Likely Low to Sparingly Soluble | Ethanol is mentioned as a potential alternative solvent to try if DMSO fails, suggesting it is not the primary choice.[1] Its polarity is lower than water, which might slightly improve the dissolution of the less polar parts of the molecule. |

| Methanol (B129727) | Likely Low to Sparingly Soluble | Similar to ethanol, methanol may offer limited solubility. The addition of a small amount of a co-solvent like pyridine (B92270) has been shown to enhance the solubility of other complex organic molecules in methanol. |

Experimental Protocols

Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. The following protocols are based on common laboratory practices and manufacturer recommendations.

Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution that can be diluted for subsequent experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound in a suitable, clean, and dry container.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., to prepare a 25 mg/mL solution, add 1 mL of DMSO to 25 mg of the compound).

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but care should be taken to avoid degradation.

-

Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.[1]

Preparation of an In Vivo Formulation (Example)

This protocol provides an example of how a DMSO stock solution of this compound can be formulated for in vivo administration. This is a general example, and the specific formulation may need to be optimized for the particular application and animal model.

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL)

-

Tween 80

-

Saline (0.9% NaCl in sterile water)

-

Sterile tubes and syringes

Procedure:

-

Based on the desired final concentration and volume, calculate the required amount of the DMSO stock solution.

-

In a sterile tube, add the calculated volume of the DMSO stock solution.

-

Add Tween 80 to the DMSO solution. A common ratio is 10 parts DMSO to 5 parts Tween 80.[1] Mix thoroughly.

-

Slowly add saline to the DMSO/Tween 80 mixture while vortexing to bring the solution to the final volume. A common final ratio is 10:5:85 (DMSO:Tween 80:Saline).[1]

-

The final formulation may be a clear solution or a fine suspension. It is recommended to use freshly prepared formulations for optimal results.[1]

Visualization of Application

This compound serves as a linker in the construction of ADCs. The following diagrams illustrate the general workflow and the mechanism of drug release.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound as a linker.

Caption: Mechanism of intracellular drug release from an ADC with a disulfide linker like this compound.

References

An In-depth Technical Guide to the Storage and Handling of Biotin-C2-S-S-pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for Biotin-C2-S-S-pyridine, a thiol-reactive and cleavable biotinylation reagent. Adherence to these guidelines is critical for maintaining the reagent's integrity and ensuring the success of conjugation experiments.

Introduction to this compound

This compound is a specialized chemical reagent used in bioconjugation, a process that links molecules to proteins and other biomolecules. It features a biotin (B1667282) moiety for detection or purification via avidin (B1170675) or streptavidin binding, a C2 spacer, and a pyridyl disulfide group. This pyridyl disulfide group is specifically reactive towards free sulfhydryl (thiol) groups, forming a stable disulfide bond. A key feature of this linkage is its reversibility; the disulfide bond can be cleaved by reducing agents, allowing for the release of the biotinylated molecule. This characteristic makes it particularly useful in applications such as affinity purification.[1][2]

Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The pyridyl disulfide group is susceptible to hydrolysis and reaction with ambient moisture and thiols.

Solid Reagent Storage

The solid form of this compound is more stable for long-term storage.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes chemical degradation and hydrolysis. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the disulfide bond. |

| Environment | Desiccated | Prevents moisture-induced hydrolysis. |

| Light Exposure | Protect from light (store in the dark) | Minimizes light-mediated degradation pathways. |

| Container | Tightly sealed vial | Prevents exposure to moisture and oxygen. |

Solution Storage

It is highly recommended to prepare solutions of this compound immediately before use. If short-term storage is necessary, the following conditions should be observed.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | These polar aprotic solvents are suitable for dissolving the reagent before dilution into aqueous buffers.[1][3][4] |

| Temperature | -20°C or -80°C | Reduces the rate of degradation in solution.[3] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects the dissolved reagent from oxidation. |

| Duration | Up to 1 month at -20°C; up to 6 months at -80°C for some similar reagents. However, fresh preparation is always optimal.[3] | Minimizes degradation and ensures reactivity. |

Handling Procedures

Careful handling of this compound is crucial to maintain its reactivity and to ensure user safety.

Handling the Solid Reagent

-

Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation inside the cold container.

-

Inert Atmosphere: If possible, handle the solid reagent in a glove box or under a stream of an inert gas like argon or nitrogen.

-

Dispensing: Weigh the desired amount of the reagent quickly in a clean, dry container. Minimize the time the main container is open.

Preparing Stock Solutions

-

Solvent Choice: Use high-quality, anhydrous DMSO or DMF to prepare the stock solution.

-

Dissolution: To ensure the reagent is fully dissolved, gentle warming to 37°C and vortexing or sonication may be necessary.

-

Fresh Preparation: Prepare only the amount of stock solution needed for the immediate experiment. Do not store aqueous solutions of the reagent.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization will be required for specific applications.

Protein Biotinylation

This protocol outlines the basic steps for labeling a protein with free sulfhydryl groups.

-

Protein Preparation:

-

Dissolve the protein to be biotinylated in a suitable buffer at a pH of 6.5-7.5. Buffers such as PBS are commonly used.

-

The buffer must be free of any primary amines (e.g., Tris) or extraneous thiol-containing compounds (e.g., DTT, 2-mercaptoethanol).

-

If the protein has no free sulfhydryl groups, they can be introduced using a reagent like Traut's reagent. If the protein has disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the biotinylation reagent.

-

-

Biotinylation Reaction:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

-

-

Removal of Excess Reagent:

-

Separate the biotinylated protein from unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

-

Quantification of Biotinylation (Optional):

-

The extent of biotinylation can be monitored by measuring the absorbance of the released pyridine-2-thione byproduct at 343 nm.

-

Cleavage of the Disulfide Bond

The disulfide bond linking the biotin to the target molecule can be cleaved to release the molecule from an avidin or streptavidin support.

-

Prepare a solution of a reducing agent: Common choices include dithiothreitol (B142953) (DTT) at a concentration of 10-50 mM or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a concentration of 10-50 mM.

-

Incubate the biotinylated sample with the reducing agent solution. Incubation can be for 30-60 minutes at room temperature.

-

The cleaved molecule can then be separated from the biotin and the support.

Visualizations

Logical Workflow for Storage and Handling

Caption: Workflow for proper storage and handling of this compound.

Signaling Pathway of Biotinylation and Cleavage

Caption: Reaction pathway for protein biotinylation and subsequent cleavage.

References

An In-depth Technical Guide to Biotin-C2-S-S-pyridine: A Cleavable Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-C2-S-S-pyridine is a pivotal tool in modern drug development, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical identifiers, properties, and applications. It details experimental protocols for its use in bioconjugation and the subsequent cleavage of its disulfide bond, a critical feature for targeted drug release. This document is intended to serve as a core resource for researchers and scientists engaged in the design and synthesis of targeted therapeutics.

Core Identifiers and Chemical Properties

This compound is a cleavable linker molecule that incorporates a biotin (B1667282) moiety for targeting, a disulfide bond for controlled release, and a pyridine (B92270) group for conjugation.[1][2] Its unique structure allows for the attachment of a therapeutic payload to a targeting molecule, such as an antibody, which can then be selectively delivered to the target site.

| Identifier | Value | Source |

| CAS Number | 112247-65-1 | [2][3] |

| Molecular Formula | C17H24N4O2S3 | [2][3] |

| Molecular Weight | 412.59 g/mol | [2][3] |

| IUPAC Name | 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | [3] |

| InChI | InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23) | [3] |

| InChIKey | MAJOROISBURONW-UHFFFAOYSA-N | [3] |

| SMILES | C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | [3] |

| Synonyms | (+)-Biotin-PDA, Biotin-[2-(2-pyridyldithio)ethylamide] | [3] |

Synthesis of this compound

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound is primarily used as a linker in the synthesis of ADCs.[1][2] The pyridyl disulfide group reacts with free thiol groups on a partially reduced antibody to form a stable disulfide bond. The biotin moiety can then be used for purification or as a secondary targeting agent.

Experimental Protocol: General Antibody Conjugation

This protocol provides a general framework for conjugating a thiol-containing payload to an antibody using a pyridyl disulfide linker like this compound.

Materials:

-

Antibody (in a suitable buffer, e.g., PBS, pH 7.4)

-

This compound

-

Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., N-ethylmaleimide)

-

Anhydrous DMSO

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against PBS, pH 7.4, to remove any interfering substances.[5]

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Partial Reduction of Antibody:

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to expose a controlled number of free thiol groups from the interchain disulfide bonds.

-

-

Linker-Payload Conjugation:

-

Dissolve this compound and the thiol-containing drug payload separately in anhydrous DMSO.

-

First, react the drug payload with an appropriate conjugation partner if it doesn't already contain a thiol group.

-

Add the this compound linker to the activated payload.

-

-

Antibody-Linker-Payload Conjugation:

-

Quenching and Purification:

-

Add a quenching reagent like N-ethylmaleimide to cap any unreacted thiol groups on the antibody.

-

Purify the resulting ADC using a desalting column to remove excess linker-payload and other reagents.[5]

-

ADC Synthesis Workflow

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

Cleavage of the Disulfide Bond

A key feature of this compound is its cleavable disulfide bond.[1] This bond is stable in the bloodstream but can be cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells.[6] This targeted release mechanism enhances the therapeutic window of the conjugated drug by minimizing off-target toxicity.

Experimental Protocol: Disulfide Bond Cleavage

Materials:

-

ADC with this compound linker

-

Reducing agent (e.g., DTT or TCEP)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Solutions:

-

Dissolve the ADC in the reaction buffer to the desired concentration.

-

Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP).

-

-

Initiate Cleavage:

-

Analysis:

-

Monitor the cleavage by techniques such as HPLC, mass spectrometry, or SDS-PAGE to detect the released payload and the antibody.

-

Disulfide Cleavage Mechanism

Caption: Mechanism of disulfide bond cleavage and drug release.

Stability and Quantitative Analysis

| Parameter | Condition | Result | Source |

| Physiological Stability | Water, PBS, Cell Culture Fluid | Stable for at least 72 hours | [4] |

| In Vitro Release | PBS (pH 7.2-7.4) without DTT | Minimal drug release | [4] |

| In Vitro Release | PBS (pH 7.2-7.4) with DTT (5-20 µM) | >70% drug release within 8 hours | [4] |

Signaling Pathways in Targeted Drug Delivery

The this compound linker itself does not have a signaling function. Its role is to deliver a cytotoxic payload to a target cell. The relevant signaling pathway is therefore that of the conjugated drug. For example, if the payload is a microtubule inhibitor, it will disrupt the cell's cytoskeleton, leading to cell cycle arrest and apoptosis. The biotin moiety on the linker can facilitate cellular uptake in cells that overexpress the biotin receptor, further enhancing the targeted delivery.[7]

Targeted Drug Delivery and Action

Caption: Cellular pathway of an ADC utilizing a cleavable linker.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development. Its cleavable disulfide bond allows for the targeted release of therapeutic agents, a critical feature for improving the efficacy and reducing the toxicity of ADCs. This guide provides a foundational understanding of its properties and applications, offering a starting point for the design and synthesis of next-generation targeted therapies. Further research into the specific kinetics and stability of this linker will undoubtedly expand its utility in the development of innovative and effective pharmaceuticals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C17H24N4O2S3 | CID 3700991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. benchchem.com [benchchem.com]

- 7. croyezbio.com [croyezbio.com]

Navigating the Chemistry of Pyridine: A Technical Guide to Safe Handling and Management

For Researchers, Scientists, and Drug Development Professionals

Pyridine (B92270) and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their unique chemical properties, however, necessitate a robust understanding of their potential hazards and the implementation of stringent safety protocols. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for pyridine-containing compounds, designed to empower researchers, scientists, and drug development professionals to work with these valuable compounds in a safe and responsible manner.

Understanding the Hazard Landscape: Physicochemical and Toxicological Properties

A thorough understanding of the inherent properties of pyridine-containing compounds is the foundation of safe laboratory practice. This section summarizes key quantitative data to facilitate a clear comparison of their hazard profiles.

Physicochemical Properties

The physical and chemical characteristics of pyridine and its derivatives dictate their behavior in the laboratory, influencing everything from storage requirements to potential fire hazards. Key properties are summarized in Table 1.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) | Density (g/mL at 20°C) |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | 115.2 | -41.6 | 17 | 0.9819 |

| 2-Picoline (α-Picoline) | 109-06-8 | C₆H₇N | 93.13 | 129 | -66.7 | 27 | 0.944 |

| 3-Picoline (β-Picoline) | 108-99-6 | C₆H₇N | 93.13 | 144 | -18 | 38 | 0.957 |

| 4-Picoline (γ-Picoline) | 108-89-4 | C₆H₇N | 93.13 | 145 | 3.6 | 49 | 0.955 |

| 2,6-Lutidine | 108-48-5 | C₇H₉N | 107.15 | 144 | -5.9 | 33 | 0.927 |

| 2-Aminopyridine | 504-29-0 | C₅H₆N₂ | 94.12 | 210 | 58 | 92 | 1.069 |

| 2-Chloropyridine | 109-09-1 | C₅H₄ClN | 113.55 | 166 | -46 | 65 | 1.205 |

| 4,4'-Bipyridine | 553-26-4 | C₁₀H₈N₂ | 156.19 | 305 | 114 | 121 | 1.134 |

Note: The data presented in this table is compiled from various sources and should be used as a reference. Always consult the specific Safety Data Sheet (SDS) for the compound you are using.

Toxicological Data and Exposure Limits

Pyridine and its derivatives can pose significant health risks through various routes of exposure, including inhalation, ingestion, and skin contact. Understanding the acute toxicity and established exposure limits is critical for risk assessment and the implementation of appropriate control measures.[1] In general, the smaller the LD50 or LC50 value, the more toxic the chemical.[1]

| Compound | Route of Exposure | Species | LD50/LC50 | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |

| Pyridine | Oral | Rat | 891 mg/kg[2] | 5 ppm (15 mg/m³)[3][4][5] | 5 ppm (15 mg/m³)[4][5] | 1 ppm[5] |

| Dermal | Rabbit | 1121 mg/kg[2] | ||||

| Inhalation | Rat | 17.1 mg/L (4 hr)[2] | ||||

| 2-Picoline | Oral | Rat | 790 mg/kg | |||

| 3-Picoline | Oral | Rat | 1410 mg/kg | |||

| 4-Picoline | Oral | Rat | 1290 mg/kg | |||

| 2-Aminopyridine | Oral | Rat | 200 mg/kg[6] | |||

| 4-Aminopyridine | Oral | Rat | 20 mg/kg[6] |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling Limit. All exposure limits are for pyridine unless otherwise specified. Data for derivatives is less standardized and should be confirmed with specific SDS.

Pyridine is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[7] Chronic exposure can lead to damage of the liver, kidneys, and central nervous system.[7]

Core Experimental Protocols for Safe Handling

Adherence to well-defined experimental protocols is paramount to mitigating the risks associated with pyridine-containing compounds. The following sections provide detailed methodologies for common laboratory procedures.

General Handling and Use as a Solvent

Pyridine's utility as a polar, basic, and relatively unreactive solvent is well-established.[8][9] However, its volatility and toxicity demand careful handling.

Methodology:

-

Engineering Controls: All manipulations of pyridine and its volatile derivatives must be conducted in a properly functioning chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Hand Protection: Chemical-resistant gloves are required. Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for handling pure pyridine.[8] Nitrile gloves may offer splash protection for short durations but are not suitable for prolonged contact. Always consult the glove manufacturer's compatibility chart.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is essential.

-

-